2-Iodo-6-nitro-4-(trifluoromethyl)aniline
Overview
Description
2-Iodo-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F3IN2O2 It is characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-iodo-4-(trifluoromethyl)aniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: The major product is 2-amino-6-nitro-4-(trifluoromethyl)aniline.
Coupling: The products are often biaryl compounds with various functional groups.
Scientific Research Applications
2-Iodo-6-nitro-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, the presence of electron-withdrawing groups like nitro and trifluoromethyl affects the reactivity of the aniline ring, making it more susceptible to nucleophilic attack. In biological systems, these functional groups can interact with molecular targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)aniline
- 2-Nitro-6-(trifluoromethyl)aniline
- 4-Amino-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Iodo-6-nitro-4-(trifluoromethyl)aniline is unique due to the combination of iodine, nitro, and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications .
Properties
IUPAC Name |
2-iodo-6-nitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVSZOLVVQYKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478492 | |
Record name | 2-Iodo-6-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543740-74-5 | |
Record name | 2-Iodo-6-nitro-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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